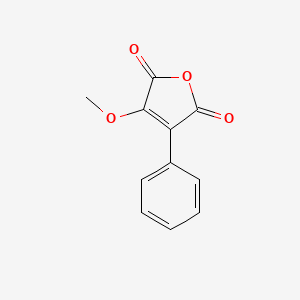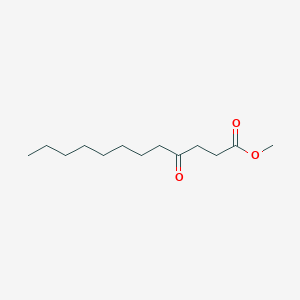
N,N,2-Trimethyl-5,8,11-trithia-2-azatridecan-13-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Bis(dimethylamino)-3,6,9-trithiaundecan is an organic compound that features a unique structure with three sulfur atoms and two dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Bis(dimethylamino)-3,6,9-trithiaundecan typically involves the reaction of a suitable precursor with dimethylamine and sulfur-containing reagents. One common method involves the use of dibromides and thiosemicarbazide in a multi-step process. The reaction conditions often include refluxing in ethanol and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,11-Bis(dimethylamino)-3,6,9-trithiaundecan can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,11-Bis(dimethylamino)-3,6,9-trithiaundecan has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,11-Bis(dimethylamino)-3,6,9-trithiaundecan involves its interaction with molecular targets through its sulfur and dimethylamino groups. These functional groups can form bonds with metal ions or participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,11-Bis(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)undecane
- 1,7-Bis(4-dimethylaminophenyl)-1,6-heptadiene-3,5-dione
Uniqueness
1,11-Bis(dimethylamino)-3,6,9-trithiaundecan is unique due to its combination of sulfur atoms and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
34278-38-1 |
|---|---|
Molecular Formula |
C12H28N2S3 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
2-[2-[2-[2-(dimethylamino)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H28N2S3/c1-13(2)5-7-15-9-11-17-12-10-16-8-6-14(3)4/h5-12H2,1-4H3 |
InChI Key |
HJZQPONOEOLDTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSCCSCCSCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


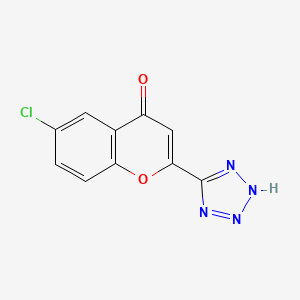
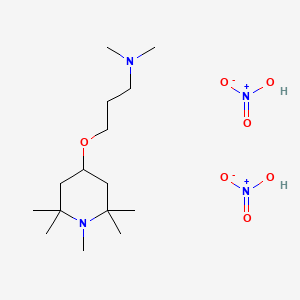

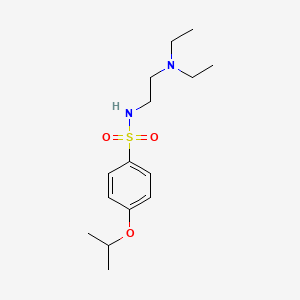

![1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one](/img/structure/B14679182.png)

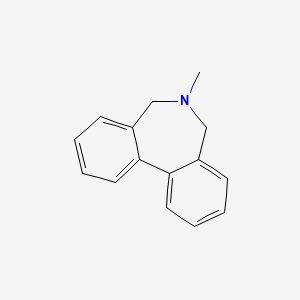
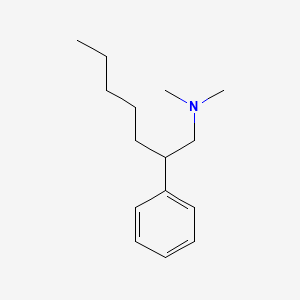

![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)

